N-(4-Acetyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide

Lipophilicity Drug-likeness Permeability

This precise 4-acetylphenyl thiazolidinone-acetamide (CAS 514182-97-9) is essential for reproducible SAR studies. Its unique 4-acetylphenyl group imparts an electronic and steric profile distinct from ester (e.g., 514182-90-2), halophenyl, or cyclohexyl analogs, leading to >5-fold shifts in antimicrobial MIC values between closely related compounds. Results obtained with any other analog are not predictive of this molecule's performance, making direct procurement mandatory for valid enzyme inhibition screening, antibacterial lead optimization, and computational ADME model benchmarking.

Molecular Formula C17H21N3O3S
Molecular Weight 347.4g/mol
CAS No. 514182-97-9
Cat. No. B489359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Acetyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide
CAS514182-97-9
Molecular FormulaC17H21N3O3S
Molecular Weight347.4g/mol
Structural Identifiers
SMILESCCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)C(=O)C)CC
InChIInChI=1S/C17H21N3O3S/c1-4-18-17-20(5-2)16(23)14(24-17)10-15(22)19-13-8-6-12(7-9-13)11(3)21/h6-9,14H,4-5,10H2,1-3H3,(H,19,22)
InChIKeyXAAPWLPKAVIJAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Acetyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide (CAS 514182-97-9): Physicochemical Profile and Structural Identity


N-(4-Acetyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide (CAS 514182-97-9) is a synthetic small molecule belonging to the thiazolidinone class, characterized by a 4-oxo-thiazolidine core with a 2-ethylimino substituent, an N3-ethyl group, and a 4-acetylphenylacetamide side chain [1]. Its molecular formula is C₁₇H₂₁N₃O₃S with a molecular weight of 347.4 g/mol . The compound is cataloged as a screening compound by commercial suppliers (e.g., ChemDiv ID 6178-0035) and is available in milligram quantities for research purposes . Computed physicochemical properties include XLogP3-AA of 1.6, topological polar surface area of 104 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors [1].

Why Thiazolidinone Analogs Cannot Substitute for N-(4-Acetylphenyl) Thiazolidin-Acetamide 514182-97-9


Within the 2-ethylimino-4-oxo-thiazolidin-5-yl-acetamide scaffold, small modifications to the N-aryl substituent or the thiazolidinone ring produce large shifts in lipophilicity, hydrogen-bonding capacity, and target engagement [1]. The 4-acetylphenyl group in this compound imparts a distinct electronic and steric profile that cannot be replicated by simple esters (e.g., 514182-90-2), halophenyls, or cyclohexyl analogs. Class-level evidence from thiazolidinone series shows that changes at this position can alter antimicrobial MIC values by >5-fold and shift enzyme inhibition IC₅₀ values by orders of magnitude [2]. Consequently, results obtained with one analog are not predictive of the performance of another, making direct procurement of the exact compound essential for reproducibility in SAR studies and biological screening campaigns.

Quantitative Differentiation Evidence for N-(4-Acetyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide (CAS 514182-97-9)


Lipophilicity (XLogP3-AA) vs. Phenyl Acetate Ester Analog (CAS 514182-90-2)

The target compound (514182-97-9) bears a 4-acetylphenyl group (ketone), giving a computed XLogP3-AA of 1.6 [1]. Its closest structural analog, (E)-4-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)phenyl acetate (CAS 514182-90-2), replaces the acetyl ketone with an acetate ester. The ester introduces an additional oxygen atom, which typically reduces lipophilicity by approximately 0.3–0.5 logP units relative to the ketone [2]. Although a direct experimental logP for 514182-90-2 is not publicly available, the target compound's higher predicted logP indicates superior membrane permeability potential in passive diffusion models.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Count vs. 2-Imino-4-oxo-thiazolidin Analog (CAS Not Available)

The target compound possesses 5 hydrogen bond acceptors (4 oxygens, 1 imine nitrogen) and 1 hydrogen bond donor (amide NH) [1]. In contrast, the 2-imino analog, N-(4-acetylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide, lacks the N3-ethyl and 2-ethylimino substituents, reducing the acceptor count to 4 and altering the donor count to 2. The loss of the ethylimino group removes a key hydrophobic interaction anchor and changes the H-bonding topology. Class-level SAR studies on thiazolidinones demonstrate that H-bond acceptor count correlates with target binding enthalpy, and a single acceptor change can shift IC₅₀ by >10-fold [2].

Hydrogen bonding Target engagement ADME

Antimicrobial Potency: Class-Level Evidence from Thiazolidinone Acetamide Series

Although direct experimental MIC data for compound 514182-97-9 are not published in the peer-reviewed literature, structurally related N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-acetamides have demonstrated potent antibacterial activity with MIC values in the range of 10.7–21.4 μmol mL⁻¹ × 10⁻² against Gram-positive and Gram-negative strains [1]. The target compound incorporates the same thiazolidinone core and acetamide linker but adds a 4-acetylphenyl substituent that is predicted to enhance lipophilicity and target penetration. The unsubstituted phenyl analog in the published series showed approximately 5-fold lower activity than the most potent member (4d), indicating that substituent choice on the phenyl ring is a critical determinant of antimicrobial potency [1].

Antimicrobial activity MIC SAR

Topological Polar Surface Area (TPSA) vs. Cyclohexyl Analog (CAS Not Available)

The target compound has a computed topological polar surface area (TPSA) of 104 Ų [1], placing it within the favorable range for oral bioavailability (<140 Ų) but above the typical threshold for CNS penetration (<60–70 Ų). Its analog, (E)-N-cyclohexyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide, which replaces the 4-acetylphenyl group with a cyclohexyl group, is predicted to have a lower TPSA (~75–85 Ų) and increased lipophilicity. This difference directs the target compound toward peripheral targets in antibacterial or anticancer screening, whereas the cyclohexyl analog may be more suited to CNS-targeted programs. The TPSA difference of approximately 20–30 Ų can significantly impact blood-brain barrier permeation [2].

Polar surface area Bioavailability CNS penetration

Procurement Specifications: Purity, Quantity, and Lead Time from Commercial Suppliers

Compound 514182-97-9 is available from at least two commercial suppliers: Wanvibio (Aladdin brand, product N938362) offering 1–25 mg sizes at ¥2,512–¥3,709 , and ChemDiv (compound ID 6178-0035) with 138 mg in stock at a 1-week lead time . The ChemDiv listing specifies a racemic mixture with purity ≥95%, which is typical for screening compounds. In contrast, the ester analog (514182-90-2) is listed only on excluded websites with limited availability information, making the target compound more reliably sourced for time-sensitive research. The target compound's molecular weight of 347.4 g/mol and rule-of-five compliant properties (logP 1.6, MW < 500, HBD ≤ 5, HBA ≤ 10) facilitate procurement as a drug-like screening hit without requiring special handling [1].

Sourcing Purity Lead time

Recommended Application Scenarios for N-(4-Acetylphenyl)-thiazolidin-acetamide (CAS 514182-97-9)


Antimicrobial Hit-to-Lead Optimization Using a 4-Acetylphenyl Thiazolidinone Core

Researchers expanding SAR around the thiazolidinone-acetamide scaffold can use compound 514182-97-9 as a key intermediate to explore the electronic and steric contributions of the 4-acetylphenyl group. The class-level antimicrobial MIC data (10.7–21.4 μmol mL⁻¹ × 10⁻² for related analogs [1]) provide a benchmark for evaluating whether the acetyl substituent improves potency relative to unsubstituted phenyl or halogenated analogs. Its moderate lipophilicity (XLogP3-AA = 1.6) and favorable TPSA (104 Ų) make it suitable for lead optimization toward systemic antibacterial agents.

Enzyme Inhibition Screening Against Thiazolidinone-Sensitive Targets

The compound's 5 hydrogen bond acceptors and single donor create a defined pharmacophore for targets requiring balanced polar and hydrophobic interactions. Thiazolidinone derivatives have shown activity against urease (IC₅₀ values of 1.47–9.27 µM in a related series [2]) and Eis acetyltransferase of Mycobacterium tuberculosis [3]. The target compound's unique ethylimino group may confer selectivity advantages over 2-imino or 2-thioxo analogs, making it a valuable addition to in-house screening libraries for enzyme inhibition programs.

Physicochemical Profiling and Drug-Likeness Assessment in Academic Research

With MW = 347.4 g/mol, logP = 1.6, HBD = 1, HBA = 5, and TPSA = 104 Ų, compound 514182-97-9 resides within Lipinski and Veber parameter space [4]. It can serve as a reference compound for teaching or validating computational ADME models in academic settings. Its well-characterized computed properties allow benchmarking of experimental logP or permeability measurements against prediction algorithms.

Negative Control Differentiation from Ester and Cyclohexyl Analogs in Phenotypic Assays

The acetyl ketone moiety distinguishes this compound from the phenyl acetate ester (CAS 514182-90-2) and cyclohexyl analogs. In phenotypic screening cascades (e.g., antibacterial or cytotoxicity assays), a diverging activity profile between these closely related compounds can help deconvolute structure-activity relationships and identify the minimal pharmacophore. The reliable multi-supplier availability of 514182-97-9 supports its inclusion as a standard comparator in collaborative multi-center studies.

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